6-(Benzyloxy)pyridine-3-sulfonyl chloride
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Overview
Description
6-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a benzyloxy group at the 6-position and a sulfonyl chloride group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonic acid.
Sulfonylation: Pyridine-3-sulfonic acid is reacted with phosphorus pentachloride (PCl5) to form pyridine-3-sulfonyl chloride.
Benzyloxy Substitution: The resulting pyridine-3-sulfonyl chloride is then reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for higher yields and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as cuprous chloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
6-(Benzyloxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonates .
Molecular Targets and Pathways
The molecular targets of this compound include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved in its reactions typically follow nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the benzyloxy group and is less versatile in certain reactions.
6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
6-(Benzyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which provide a combination of reactivity and functionalization options not found in similar compounds .
Properties
Molecular Formula |
C12H10ClNO3S |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
6-phenylmethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
GCVXGJULOOCYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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